molecular formula C5H8O3 B12824661 (R)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one

(R)-4-Hydroxy-4-methyldihydrofuran-2(3H)-one

Cat. No.: B12824661
M. Wt: 116.11 g/mol
InChI Key: LOWUODSNVLOLJO-RXMQYKEDSA-N
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Description

®-4-Hydroxy-4-methyldihydrofuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Hydroxy-4-methyldihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a hydroxy acid, cyclization can be induced by heating with a dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of ®-4-Hydroxy-4-methyldihydrofuran-2(3H)-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxy-4-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction results in a diol.

Scientific Research Applications

®-4-Hydroxy-4-methyldihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme activity and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-4-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring structure also allows for interactions with various biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-butanone: Similar in structure but lacks the furan ring.

    4-Methyl-2-furanone: Contains a furan ring but lacks the hydroxyl group.

    2,5-Dimethylfuran: Similar furan structure but with different substituents.

Uniqueness

®-4-Hydroxy-4-methyldihydrofuran-2(3H)-one is unique due to the presence of both a hydroxyl group and a methyl group on the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(4R)-4-hydroxy-4-methyloxolan-2-one

InChI

InChI=1S/C5H8O3/c1-5(7)2-4(6)8-3-5/h7H,2-3H2,1H3/t5-/m1/s1

InChI Key

LOWUODSNVLOLJO-RXMQYKEDSA-N

Isomeric SMILES

C[C@]1(CC(=O)OC1)O

Canonical SMILES

CC1(CC(=O)OC1)O

Origin of Product

United States

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